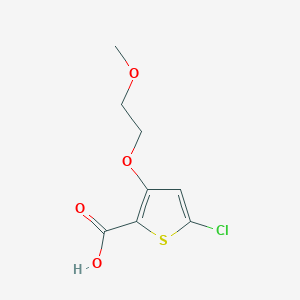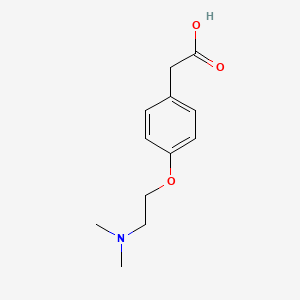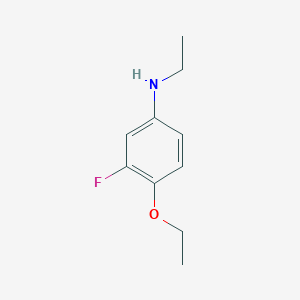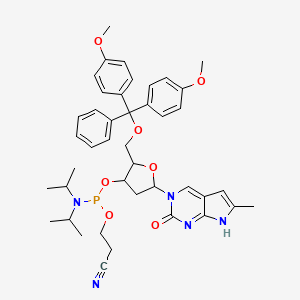
5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid: is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications. This particular compound is characterized by the presence of a chlorine atom at the 5-position, a 2-methoxyethoxy group at the 3-position, and a carboxylic acid group at the 2-position of the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid typically involves multi-step reactions. One common method includes the substitution reaction of thiophene derivatives, followed by the introduction of the 2-methoxyethoxy group and the carboxylic acid group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. Safety measures and environmental regulations are strictly followed during the production process to minimize any potential hazards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex thiophene derivatives. It is also employed in the development of new materials with unique electronic and optical properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.
Industry: In the industrial sector, the compound is used in the production of organic semiconductors, corrosion inhibitors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-2-thiophenecarboxylic acid
- 3-(2-Methoxyethoxy)thiophene-2-carboxylic acid
- 5-Chloro-3-methoxythiophene-2-carboxylic acid
Comparison: 5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to the presence of both the chlorine atom and the 2-methoxyethoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and bioactivity profiles, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H9ClO4S |
|---|---|
Molekulargewicht |
236.67 g/mol |
IUPAC-Name |
5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO4S/c1-12-2-3-13-5-4-6(9)14-7(5)8(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI-Schlüssel |
GFAQICTZFKQLBR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(SC(=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)

![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)

![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)
![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)




![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)



